Mioflazine hydrochloride

Description

Contextualization of Mioflazine (B1677149) Hydrochloride as a Research Compound

Mioflazine hydrochloride is recognized primarily as a potent nucleoside transport inhibitor. medchemexpress.commedchemexpress.eumedchemexpress.comtargetmol.com This mechanism of action, which involves blocking the uptake of nucleosides like adenosine (B11128) into cells, underpins much of its therapeutic potential. targetmol.comeur.nl By inhibiting nucleoside transport, this compound can effectively increase the extracellular concentration of adenosine, a molecule with significant roles in various physiological processes, including cardioprotection and neurotransmission. eur.nl

The compound is also described as a calcium channel blocker, a characteristic that contributes to its pharmacological profile, particularly its effects on cardiovascular function. medchemexpress.eumedchemexpress.com Research has explored its potential applications in providing cardioprotective and neuroprotective effects, with preclinical studies indicating its ability to mitigate tissue damage in models of ischemia-reperfusion injury. ontosight.ai

Historical Overview of Early Investigations and Research Focus

Early investigations into this compound, predominantly conducted in the late 1980s and early 1990s, established the foundational understanding of its pharmacological activities. A notable early study, published in 1987, documented the sleep-improving effects of orally administered Mioflazine in dogs, linking this effect to its role as a nucleoside transport inhibitor. medchemexpress.com

Subsequent research further delved into its mechanism of action. A 1990 study, for instance, examined the inhibition of nucleoside uptake in human erythrocytes by a series of compounds including Mioflazine and its predecessor, lidoflazine (B1675316). medchemexpress.com The primary research focus during this period was on its cardioprotective capabilities. Studies in animal models, such as dogs and guinea pigs, demonstrated that Mioflazine could improve cardiac survival following global ischemia and reduce mitochondrial calcium overload in ischemic heart tissue. medchemexpress.com These early investigations were crucial in characterizing Mioflazine as a compound with significant potential for protecting tissues from ischemic damage.

Scope and Significance of this compound in Pharmacological Research

The significance of this compound in pharmacological research stems from its dual action as a nucleoside transport inhibitor and a calcium antagonist. This multifaceted mechanism makes it a valuable tool for investigating the complex pathways involved in cellular injury and protection, particularly in the context of ischemic events.

Its ability to modulate adenosine levels has made it a subject of interest in studies on cardioprotection. By preventing the cellular uptake of adenosine, this compound effectively enhances the local concentration of this nucleoside, which in turn can activate protective signaling pathways in the heart. eur.nl Research has shown its potential to maintain the mechanical function of the left ventricle and improve the heart's ability to recover after ischemic episodes. medchemexpress.com

Furthermore, the compound's neuroprotective potential has been a key area of investigation. ontosight.ai The inhibition of the mitochondrial permeability transition pore (mPTP) is another proposed mechanism through which this compound exerts its protective effects, preventing a critical step in cell death pathways following ischemia. ontosight.ai The study of this compound and its analogues, such as draflazine (B1670937) and soluflazine, has contributed to a broader understanding of the role of equilibrative nucleoside transporters (ENTs) in various physiological and pathological conditions. universiteitleiden.nl

Below is a summary of key research findings on this compound:

| Research Area | Subject | Key Findings |

| Cardioprotection | Guinea Pig Hearts | Reduced mitochondrial calcium content in both normoxic and ischemic conditions. medchemexpress.com |

| Cardioprotection | Canine Models | Significantly improved cardiac survival after global cardiac ischemia. medchemexpress.com |

| Neurological Effects | Canine Models | Demonstrated sleep-improving activity after oral administration. medchemexpress.com |

| Cellular Mechanism | Human Erythrocytes | Exhibited inhibition of nucleoside uptake. medchemexpress.com |

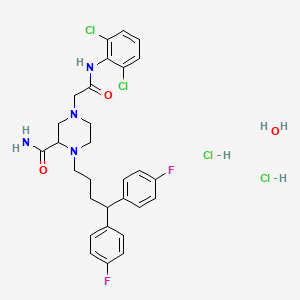

Structure

3D Structure of Parent

Properties

CAS No. |

79467-24-6 |

|---|---|

Molecular Formula |

C29H34Cl4F2N4O3 |

Molecular Weight |

666.4 g/mol |

IUPAC Name |

1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-(2,6-dichloroanilino)-2-oxoethyl]piperazine-2-carboxamide;hydrate;dihydrochloride |

InChI |

InChI=1S/C29H30Cl2F2N4O2.2ClH.H2O/c30-24-4-1-5-25(31)28(24)35-27(38)18-36-15-16-37(26(17-36)29(34)39)14-2-3-23(19-6-10-21(32)11-7-19)20-8-12-22(33)13-9-20;;;/h1,4-13,23,26H,2-3,14-18H2,(H2,34,39)(H,35,38);2*1H;1H2 |

InChI Key |

CAEGSEJNBXUDOD-UHFFFAOYSA-N |

SMILES |

C1CN(C(CN1CC(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)N)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.O.Cl.Cl |

Canonical SMILES |

C1CN(C(CN1CC(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)N)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.O.Cl.Cl |

Synonyms |

mioflazine R 51 469 R 51469 R-51469 |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Action

Nucleoside Transport Inhibition

Mioflazine (B1677149) is an orally active inhibitor of nucleoside transport. medchemexpress.comtargetmol.com This inhibition is a key aspect of its mechanism of action, affecting the cellular uptake of nucleosides like adenosine (B11128) and uridine (B1682114). medchemexpress.eunih.gov

Studies on human erythrocytes have been instrumental in characterizing Mioflazine's effect on nucleoside transport. The inhibition of uridine influx by Mioflazine and its analogs is time-dependent, with increased potency observed after preincubation with the erythrocytes. nih.gov This suggests a tight binding to the nucleoside transporter. nih.gov For instance, the IC50 value for a related compound, R70380, was found to be 13 nM after preincubation. nih.gov

The interaction of Mioflazine derivatives, such as R75231, with the nucleoside transport system exhibits complex kinetics. In rabbit cortical synaptosomes, R75231 was a potent inhibitor of both [3H]nitrobenzylthioinosine binding and [3H]uridine uptake, with a Ki value of less than 10 nM. nih.gov This inhibition was not easily reversed by washing, indicating a tight binding. nih.gov Furthermore, kinetic studies of [3H]nitrobenzylthioinosine binding revealed that R75231 acts as a 'mixed' type inhibitor, causing both an increase in the dissociation constant (KD) and a decrease in the maximum number of binding sites (Bmax). nih.gov

In human erythrocyte ghost membranes, [3H]R75231 binds with high affinity (KD = 0.4 nM) to a number of sites comparable to that of [3H]nitrobenzylthioinosine. nih.gov The dissociation of [3H]R75231 from the transporter is influenced by the displacing agent. While nitrobenzylthioinosine and dipyridamole (B1670753) lead to complete dissociation, Mioflazine itself slows the dissociation rate and can even transiently increase the amount of bound [3H]R75231. nih.gov This phenomenon suggests a complex interaction, possibly involving multiple binding sites that exhibit positive cooperativity. nih.gov

Table 1: Kinetic Parameters of Mioflazine Derivatives

| Compound | System | Parameter | Value |

|---|---|---|---|

| R75231 | Rabbit cortical synaptosomes | Ki for [3H]uridine uptake | < 10 nM |

| R75231 | Human erythrocyte ghost membranes | KD for [3H]R75231 binding | 0.4 nM |

By blocking nucleoside transporters, Mioflazine disrupts the normal flux of nucleosides into and out of cells. targetmol.comgoogleapis.com This can have significant consequences for cellular processes that rely on a steady supply of these molecules, such as DNA and RNA synthesis, energy metabolism, and cellular signaling. elifesciences.org The inhibition of adenosine uptake, for example, can lead to an increase in extracellular adenosine concentrations, which can then activate adenosine receptors and trigger various physiological responses. researchgate.net This modulation of the salvage pathway for nucleosides is a critical aspect of Mioflazine's activity. nih.gov

The interaction between Mioflazine and nucleoside transporters is a complex process that is not yet fully elucidated. However, studies with derivatives and related compounds provide some insights. The equilibrative nucleoside transporters (ENTs), particularly ENT1, are major targets. universiteitleiden.nl The binding of inhibitors like Mioflazine is thought to occur within the transmembrane domains of the transporter protein. universiteitleiden.nl The chemical structure of Mioflazine, with its piperazine (B1678402) core and distinct side chains, likely facilitates a specific and high-affinity interaction with the transporter. cymitquimica.com The observation of positive cooperativity with some derivatives suggests that the binding of one molecule can influence the binding of subsequent molecules, hinting at a sophisticated allosteric regulatory mechanism. nih.gov

Impact on Cellular Nucleoside Homeostasis and Metabolism

Calcium Channel Modulation and Antagonism

In addition to its effects on nucleoside transport, Mioflazine is also characterized as a calcium antagonist. ncats.ioru.nl This activity contributes to its pharmacological profile, particularly its cardioprotective effects.

While Mioflazine is known to be a calcium channel modulator, the specific subtypes of calcium channels it targets are not as well-defined as its interaction with nucleoside transporters. targetmol.cnncats.iomedchemexpress.com Voltage-gated calcium channels, which are crucial for neuronal excitability and muscle contraction, are likely targets. nih.gove-jcpp.org The broad classification of Mioflazine as a calcium antagonist suggests that it may interact with L-type calcium channels, which are prevalent in cardiac and smooth muscle. ncats.io However, further research is needed to delineate its precise selectivity and affinity for different calcium channel subtypes.

A significant effect of Mioflazine is its ability to reduce mitochondrial calcium content. medchemexpress.eumedchemexpress.com In guinea-pig hearts, Mioflazine has been shown to mitigate mitochondrial calcium overload, particularly in the context of ischemia. medchemexpress.com This is a critical action, as excessive mitochondrial calcium can trigger cell death pathways. nih.gov By modulating calcium entry into the cell and potentially into the mitochondria, Mioflazine can influence a wide range of calcium-dependent signaling pathways that are vital for normal cellular function and are often dysregulated in pathological conditions. nih.gov

Table 2: Compounds Mentioned in this Article

| Compound Name | |

|---|---|

| Mioflazine hydrochloride | |

| Adenosine | |

| Uridine | |

| R70380 | |

| R75231 | |

| Nitrobenzylthioinosine | |

| Dipyridamole |

Comparative Analysis with Other Calcium Channel Modulators (e.g., nifedipine)

This compound is identified as a calcium antagonist, a class of compounds that modulate the function of calcium channels. ncats.io Its mechanism and profile can be better understood through a comparative analysis with other calcium channel blockers like nifedipine (B1678770).

Mioflazine, and its related compound lidoflazine (B1675316), are classified as Type IV calcium antagonists. nih.gov This category is characterized by a broad pharmacological profile, with the ability to block calcium fluxes in both the heart and peripheral vessels. nih.gov In contrast, nifedipine is a classic example of a Type II calcium antagonist, belonging to the dihydropyridine (B1217469) group. nih.gov Type II agents are known for being potent peripheral vasodilators with minimal direct electrophysiologic effects on the heart at typical doses. nih.gov Nifedipine primarily blocks L-type calcium channels, which are prevalent in vascular smooth muscles. e-jcpp.org

Research conducted on isolated guinea-pig hearts provides direct comparative insights. A study investigating mitochondrial calcium levels during ischemia and normoxia found that while both mioflazine and nifedipine could influence calcium content, their effects differed. Mioflazine was shown to significantly reduce the mitochondrial calcium content in guinea-pig hearts subjected to global ischemia. medchemexpress.comgoogleapis.com This suggests a protective mechanism against ischemic damage by preventing mitochondrial calcium overload. googleapis.com Nifedipine also demonstrated an ability to influence mitochondrial calcium, contributing to its cardioprotective profile. googleapis.com

The fundamental difference lies in their specificity and breadth of action. Nifedipine's action is more selective towards vascular L-type calcium channels, leading to potent vasodilation. nih.gove-jcpp.org Mioflazine's effects are broader, encompassing not only calcium channel modulation but also other mechanisms, such as the inhibition of nucleoside transport, which distinguishes it from conventional dihydropyridine calcium channel blockers. nih.govmedchemexpress.com

Table 1: Comparative Profile of Mioflazine and Nifedipine

| Feature | Mioflazine | Nifedipine |

|---|---|---|

| Calcium Antagonist Class | Type IV | Type II (Dihydropyridine) |

| Primary Site of Action | Heart and peripheral vessels | Primarily vascular smooth muscle |

| Primary Channel Target | Calcium Channels (broader specificity) | L-type Calcium Channels |

| Key Mechanistic Finding | Reduces mitochondrial calcium overload during ischemia. googleapis.com | Potent peripheral vasodilator. nih.gov |

| Additional Mechanisms | Nucleoside transport inhibitor. medchemexpress.com | Primarily a calcium channel blocker. drugbank.com |

Broader Biochemical Pathway Interventions and Receptor Interactions (e.g., Neuronal Signaling Pathway)

Beyond its role as a calcium channel modulator, this compound engages with other significant biochemical pathways. medchemexpress.com Its classification points to involvement in both Membrane Transporter/Ion Channel pathways and, notably, Neuronal Signaling pathways. medchemexpress.com

The most prominent of these broader interventions is its activity as a nucleoside transport inhibitor. medchemexpress.com This mechanism involves blocking the uptake of nucleosides, such as adenosine, into cells like erythrocytes. ncats.io By inhibiting nucleoside transport, mioflazine can increase the extracellular concentration of adenosine. In the context of neuronal signaling, adenosine is a critical neuromodulator. It acts on various adenosine receptors (A1, A2A, A2B, A3) to regulate neuronal excitability, neurotransmitter release, and synaptic plasticity. This inhibition of nucleoside transport represents a significant intervention in purinergic signaling within the central nervous system, which could underpin some of its observed pharmacological effects, such as sleep improvement in animal models. medchemexpress.com

The interplay between calcium channel antagonism and the modulation of neuronal signaling pathways is a key aspect of mioflazine's profile. Voltage-gated calcium channels are fundamental to neuronal function, triggering neurotransmitter release at synaptic terminals in response to action potentials. By modulating these channels, mioflazine can directly influence synaptic transmission. medchemexpress.comnih.gov This, combined with its ability to alter adenosine levels, suggests a multi-faceted impact on neuronal activity. For instance, increased extracellular adenosine acting on A1 receptors generally has an inhibitory effect on neurons, which could work synergistically with the direct blockade of calcium channels to dampen neuronal firing and excitability.

Table 2: this compound - Pathway and Receptor Interactions

| Pathway/Receptor System | Mechanism of Interaction | Potential Biochemical Consequence |

|---|---|---|

| Membrane Transporter/Ion Channel | Antagonism of voltage-gated calcium channels. ncats.iomedchemexpress.com | Reduced intracellular calcium influx in response to depolarization. |

| Neuronal Signaling (Purinergic) | Inhibition of nucleoside transport. medchemexpress.com | Increased extracellular adenosine levels, modulating neuronal activity via adenosine receptors. |

| Mitochondrial Function | Reduction of mitochondrial calcium content during ischemia. googleapis.com | Protection against ischemic cell damage and apoptosis. |

Preclinical Pharmacological Investigations

In Vitro Pharmacological Characterization

The in vitro evaluation of mioflazine (B1677149) has been crucial in understanding its cellular and molecular interactions. These studies have involved various cellular models, ligand binding assays, and functional assessments of ion transport.

Development and Validation of Cellular Models for Activity Assessment

To assess the activity of mioflazine, researchers have employed several specialized cellular and tissue models, including human erythrocytes, guinea-pig heart tissue, and human atrial muscle.

Human Erythrocytes: Human red blood cells have served as a primary model for studying nucleoside transport inhibition. A non-radioactive assay was developed to screen compounds like mioflazine for their ability to inhibit nucleoside transport. This method is based on the reversal of inosine-induced inhibition of inorganic phosphate (B84403) release when erythrocytes are in a phosphate-free medium, allowing for the determination of the potency and specificity of transport inhibitors. nih.gov New chemical entities related to mioflazine have demonstrated high potency in this assay, with EC50 values for transport inhibition reaching the nanomolar range. nih.gov

Guinea-Pig Heart Tissue: The guinea-pig heart has been a valuable model for investigating the cardioprotective and metabolic effects of mioflazine under ischemic conditions. nih.govnih.gov Studies on isolated, perfused guinea-pig hearts have been instrumental in demonstrating the drug's ability to mitigate the biochemical consequences of ischemia. nih.gov Notably, research has shown that nucleoside formation in the guinea-pig myocardium during hypoxia differs from that in other species like rats and dogs, a factor that is critical when evaluating the effects of nucleoside transport inhibitors like mioflazine. nih.gov

Human Atrial Muscle: The protective effects of mioflazine have also been demonstrated in human atrial muscle tissue. These studies have shown that mioflazine can protect the atrial muscle against the detrimental effects of high calcium concentrations, highlighting its potential to preserve myocardial integrity. nih.govnih.gov

Ligand Binding Studies and Receptor Affinity Profiling

Radioligand binding assays have been essential for characterizing the interaction of mioflazine and its analogs with their molecular target, the nucleoside transporter.

A derivative of mioflazine, R75231, was studied for its interaction with the nucleoside transport system in rabbit cortical synaptosomes and its binding to human erythrocyte ghost membranes. nih.gov Using a tritiated version of this derivative, [3H]R75231, researchers determined a high-affinity binding site on erythrocyte membranes. nih.gov

Further studies have utilized [3H]nitrobenzylthioinosine (NBTI), a well-known radiolabeled nucleoside transport inhibitor, to probe the binding of mioflazine analogs. In these competitive binding assays using membranes from calf lung tissue, mioflazine-related compounds were able to displace [3H]NBTI, indicating that they share a common binding site or interact allosterically with the nucleoside transporter. nih.gov Interestingly, these displacement curves often yielded pseudo-Hill coefficients greater than one, suggesting a complex binding interaction, possibly involving positive cooperativity where the binding of one mioflazine molecule facilitates the displacement of multiple [3H]NBTI molecules. nih.govnih.gov

| Radioligand | Tissue/Cell Model | Key Findings |

| [3H]R75231 | Human erythrocyte ghost membranes | High-affinity binding (KD = 0.4 nM) with a Bmax of 44 pmol/mg protein. Mioflazine slowed the dissociation rate of [3H]R75231, suggesting positive cooperativity. nih.gov |

| [3H]nitrobenzylthioinosine | Calf lung tissue membranes | Mioflazine analogs displaced specific [3H]NBTI binding with affinities in the nanomolar range. Pseudo-Hill coefficients > 1 suggested complex, cooperative binding. nih.gov |

| [3H]nitrobenzylthioinosine | Rabbit cortical synaptosomes | The mioflazine derivative R75231 was a potent inhibitor of [3H]NBTI binding with a Ki value of less than 10 nM. nih.gov |

Functional Assays for Ion Channel Activity and Modulation

While mioflazine is primarily characterized as a nucleoside transport inhibitor, its pharmacological effects lead to the modulation of ion homeostasis, particularly calcium. Functional assays have indirectly shed light on these modulatory effects.

Mioflazine's ability to inhibit adenosine (B11128) uptake from the extracellular space leads to an accumulation of this nucleoside. nih.gov Adenosine, in turn, can activate its own receptors, which are coupled to various signaling pathways that can influence ion channel activity. For instance, adenosine can modulate the activity of potassium and calcium channels in cardiac cells, leading to changes in heart rate and contractility. oup.com

Although direct patch-clamp or fluorescence-based assays specifically investigating mioflazine's interaction with particular ion channels are not extensively reported in the provided literature, its established role in preventing intracellular calcium overload strongly implies a significant modulatory effect on cellular calcium dynamics. nih.govwiley.comscispace.com This modulation is a key component of its cardioprotective mechanism.

Ex Vivo and Isolated Tissue Studies

Building on in vitro findings, ex vivo and isolated tissue studies have provided a more integrated understanding of mioflazine's pharmacological actions in a physiological context.

Cardioprotective Effects in Models of Myocardial Ischemia

The cardioprotective properties of mioflazine have been extensively documented in various models of myocardial ischemia.

Global Cardiac Ischemia: In a canine model of one-hour normothermic global myocardial ischemia, oral pretreatment with mioflazine resulted in remarkable functional recovery in the majority of treated animals, whereas most control animals did not recover. nih.govoup.com Biochemical analyses of left ventricular biopsies from these mioflazine-treated dogs showed a preservation of purines and better recovery of ATP levels. nih.govoup.com Furthermore, morphological assessment revealed that the ultrastructure of the sarcolemma was well-preserved in the treated group. nih.govoup.com Similar protective effects were observed in isolated rabbit hearts subjected to normothermic ischemia, where pretreatment with mioflazine improved the recovery of cardiodynamic function during reperfusion. wiley.com

Ischemic Guinea-Pig Hearts: Studies using ischemic guinea-pig hearts have further substantiated the cardioprotective effects of mioflazine. nih.govnih.gov In this model, mioflazine was shown to influence the metabolic response to ischemia, although the pattern of nucleoside formation in guinea pigs differs from other species. nih.gov

| Animal Model | Ischemia Model | Key Cardioprotective Findings |

| Canine | 1-hour normothermic global myocardial ischemia | Complete functional recovery in 17 out of 20 pretreated animals. Preservation of purines and better recovery of ATP. Well-preserved sarcolemmal ultrastructure. nih.govoup.com |

| Rabbit (isolated heart) | Normothermic ischemia | Improved recovery of cardiodynamic function during post-ischemic reperfusion. Prevention of cellular Ca2+ overload. wiley.com |

| Guinea-Pig (isolated heart) | Global ischemia and reperfusion | Maintained mitochondrial calcium at pre-ischemic levels. Decreased damage to cellular structure. nih.gov |

Analysis of Mitochondrial Calcium Overload in Cardiac Tissues

A critical aspect of mioflazine's cardioprotective mechanism is its ability to mitigate mitochondrial calcium overload, a key event in ischemic cell injury.

A study specifically investigating the influence of mioflazine on mitochondrial calcium in normoxic and ischemic guinea-pig hearts provided direct evidence for its beneficial effects. nih.gov Using an electron microscopy technique, the study found that mioflazine reduced mitochondrial calcium content in normoxic hearts. nih.gov More importantly, during global ischemia and subsequent reperfusion, which caused significant mitochondrial calcium overload in control hearts, mioflazine maintained mitochondrial calcium at pre-ischemic levels and reduced damage to the cellular structure. nih.gov

Other studies have corroborated this finding, showing that pretreatment of isolated rat cardiac myocytes with mioflazine prevented the mitochondrial accumulation of calcium deposits induced by potassium and veratrine. scispace.comikcest.org This prevention of cellular and mitochondrial calcium overload is a cornerstone of the cardioprotective action of mioflazine, preserving mitochondrial function and preventing the cascade of events leading to cell death. wiley.com

Neuropharmacological Research in Preclinical Models (e.g., sleep-improving activity in dogs)

The neuropharmacological profile of mioflazine has been highlighted by its notable effects on sleep patterns in preclinical canine models. As a nucleoside transport inhibitor, mioflazine's activity is believed to be mediated through its influence on the adenosine system in the brain. nih.gov

In a key study, mioflazine was administered orally to dogs, and their sleep was monitored using polygraphic recordings over a 16-hour period. The results showed a significant dose-dependent decrease in wakefulness and a corresponding increase in slow-wave sleep (SWS). nih.gov This enhancement of sleep was characterized by an increase in the number of both light and deep slow-wave sleep epochs. The sleep-promoting effect was observed to last for approximately 8 hours. nih.gov

Notably, the study found that mioflazine did not alter the latency to the onset of either REM (Rapid Eye Movement) sleep or slow-wave sleep. nih.gov The observed effects on wakefulness and SWS could be counteracted by the administration of caffeine, a known adenosine antagonist. This finding supports the hypothesis that the sleep-improving properties of mioflazine are due to an activation of brain adenosine receptors. nih.gov This research identified mioflazine as a pioneering orally active drug that improves sleep by acting on the adenosine system. nih.gov

Table 2: Effects of Mioflazine on Sleep Parameters in Dogs

| Sleep Parameter | Observation | Source |

| Wakefulness | Decreased | nih.gov |

| Slow-Wave Sleep (SWS) | Increased (due to more light and deep SWS epochs) | nih.gov |

| REM Sleep Latency | No effect | nih.gov |

| Slow-Wave Sleep Latency | No effect | nih.gov |

| Duration of Effect | Approximately 8 hours | nih.gov |

| Antagonism | Effects on wakefulness and SWS were antagonized by caffeine. | nih.gov |

Structure Activity Relationships Sar and Computational Studies

Elucidation of Key Structural Motifs for Biological Activity

The biological activity of mioflazine (B1677149) and its analogs is closely tied to their interaction with nucleoside transporters, particularly the equilibrative nucleoside transporter 1 (ENT1). ualberta.caresearchgate.net Key structural motifs within this class of compounds are essential for their inhibitory effects.

The core structure of mioflazine, which includes a piperazine (B1678402) ring and diphenylmethyl moiety, is a critical feature for its activity. nih.gov Modifications to these core structures can significantly impact the compound's potency and selectivity. For instance, the nature and position of substituents on the aromatic rings can influence binding affinity to the transporter.

Studies on related compounds like draflazine (B1670937) have shown that specific substitutions can alter the selectivity between different ENT subtypes. researchgate.net For example, certain draflazine analogs exhibit a higher selectivity for ENT2 over ENT1, highlighting the importance of subtle structural changes. researchgate.net The interaction of these compounds is complex, with evidence suggesting that they may bind to a site on the transporter that is distinct from the binding site of other inhibitors like nitrobenzylthioinosine (NBMPR). researchgate.net Kinetic studies have further indicated that draflazine and its analogs can compete with NBMPR for the same binding site in ENT1. researchgate.net

The piperazine core is a common feature in many biologically active compounds, including H1-receptor antagonists. slideshare.net The substitutions on this core are crucial for determining the pharmacological effects.

Table 1: Key Structural Features of Mioflazine and Related Compounds

| Compound | Core Structure | Key Substituents | Primary Target |

| Mioflazine | Piperazine | Diphenylmethyl, dichlorophenyl | Nucleoside Transporter medchemexpress.eumedchemexpress.com |

| Draflazine | Piperazine | Diphenylmethyl, various aromatic | Nucleoside Transporter researchgate.net |

| Lidoflazine (B1675316) | Piperazine | Diphenylmethyl | Calcium Channel, Nucleoside Transporter researchgate.netmedchemexpress.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. jocpr.comwikipedia.orglongdom.org This approach is instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. jocpr.comresearchgate.net

QSAR models are built by correlating molecular descriptors (physicochemical properties) with biological activity. wikipedia.orglongdom.org These models can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted potency. jocpr.com The development of a robust QSAR model involves several key steps, including dataset selection, descriptor calculation, model building, and rigorous validation. researchgate.netnih.gov

For a series of related compounds, a QSAR model can be expressed by the general equation: Activity = f (molecular descriptors) wikipedia.org

Where the molecular descriptors can include parameters related to:

Hydrophobicity: (e.g., logP) which influences how a molecule partitions between lipid and aqueous environments. walisongo.ac.id

Electronic properties: (e.g., Hammett constants) which describe the electron-donating or withdrawing nature of substituents. walisongo.ac.id

Steric factors: (e.g., molar refractivity) which relate to the size and shape of the molecule. walisongo.ac.id

While specific QSAR studies on mioflazine are not extensively detailed in the provided results, the principles of QSAR are broadly applicable to this class of compounds. longdom.org For example, a study on thiazolidine-4-one derivatives as anti-tubercular agents successfully developed a QSAR model that identified key molecular descriptors positively and negatively correlated with activity. nih.gov Such models provide valuable insights for designing more potent analogs.

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand (like mioflazine) and its biological target (like a nucleoside transporter). nih.govscielo.sa.cr

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov This technique helps in understanding the binding mode and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. nih.gov For instance, molecular docking studies have been used to elucidate the binding mechanism of meclizine (B1204245) to the histamine (B1213489) H1 receptor. nih.gov

Molecular Dynamics (MD) Simulations provide a more dynamic view of the ligand-receptor complex, simulating the movement of atoms and molecules over time. nih.govnih.gov MD simulations can be used to assess the stability of the docked complex and to calculate binding free energies, offering a more accurate prediction of binding affinity. frontiersin.orgfrontiersin.org The combination of docking and MD simulations provides a robust approach for understanding ligand-receptor interactions and guiding drug design. nih.gov

In the context of mioflazine and its analogs, these computational methods can be applied to model their interaction with ENT1. By understanding the specific binding pocket and the key residues involved in the interaction, it is possible to rationally design new derivatives with improved affinity and selectivity. researchgate.net

De Novo Design Principles for Novel Mioflazine Derivatives and Analogs

De novo design is a computational strategy used to create novel molecules with desired biological activities from scratch. nih.gov This approach relies on the structural information of the target protein and the principles of molecular recognition. nih.gov

The design of novel mioflazine derivatives and analogs would involve several key principles:

Scaffold Hopping: Replacing the core piperazine structure with other chemical scaffolds that maintain the essential pharmacophoric features.

Fragment-Based Design: Identifying small molecular fragments that bind to specific sub-pockets of the target protein and then linking them together to create a larger, more potent molecule.

Structure-Based Design: Using the three-dimensional structure of the target protein (obtained from X-ray crystallography, NMR, or homology modeling) to design ligands that fit perfectly into the binding site. researchgate.net

Computational tools play a crucial role in de novo design by generating and evaluating large numbers of virtual compounds. nih.gov The designed molecules can then be synthesized and tested experimentally to validate the design principles. The ultimate goal is to develop new chemical entities with improved pharmacological profiles.

Synthetic Methodologies and Chemical Biology Research

Strategies for Mioflazine (B1677149) Hydrochloride Synthesis and Derivatization

The synthesis of Mioflazine involves the construction of a substituted piperazine (B1678402) core. A documented synthetic approach culminates in an N-demethylation step to yield the final compound. mpdkrc.edu.in The synthesis involves the condensation of a piperazine precursor with an appropriate side chain. For instance, a key intermediate, a methyl-piperazine derivative, is reacted before undergoing N-demethylation to furnish Mioflazine (130). mpdkrc.edu.in

Derivatization of the Mioflazine scaffold is a key strategy for exploring structure-activity relationships (SAR) and developing analogs with potentially improved properties. The structure of Mioflazine presents several key positions for chemical modification:

The Piperazine Ring: The nitrogen atoms (N1 and N4) and the carbon atoms of the piperazine ring are primary targets for modification. Alkylation, acylation, or substitution on the ring carbons can significantly influence the compound's properties.

The Butyl Chain: The four-carbon chain linking the piperazine ring to the bis(fluorophenyl) group can be altered in length, rigidity, or by introducing heteroatoms.

Aromatic Rings: The fluorine atoms on the two phenyl rings can be moved to other positions or replaced with other substituents to probe interactions with the biological target.

The Acetamide Side Chain: The N-(2,6-dichlorophenyl)acetamide moiety can be replaced with other substituted aromatic or aliphatic groups to modulate potency and selectivity.

Chemical derivatization techniques are essential for modifying analytes to improve their properties for analysis or to create new molecular entities. research-solution.com These principles are applied in medicinal chemistry to generate libraries of related compounds for biological screening.

Asymmetric Synthesis Approaches and Stereochemical Control

The Mioflazine structure contains a stereocenter at the C3 position of the piperazine ring, making it a chiral molecule. The development of new drugs that are chiral requires that the biological activity of individual enantiomers be studied in detail. rsc.org This has driven significant research into methods for the asymmetric synthesis of substituted piperazines. rsc.orgnih.gov While many piperazine-containing drugs feature substitutions only at the nitrogen atoms, there is vast, unexplored chemical space associated with chiral carbon-substituted piperazines. rsc.orgnih.gov

Several advanced strategies have been developed for the stereoselective synthesis of chiral piperazines, which could be applied to produce enantiomerically pure Mioflazine.

Key Asymmetric Synthesis Strategies for Piperazine Scaffolds:

| Strategy | Description | Key Features & Reagents | Relevant Research |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials, such as amino acids, to construct the piperazine ring. The inherent chirality of the starting material is transferred to the final product. | L- or D-amino acids, chiral amino alcohols. | nih.gov |

| Catalytic Asymmetric Allylic Alkylation | A palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones can generate highly enantioenriched tertiary and secondary piperazin-2-ones. These can then be reduced to the corresponding chiral piperazines. | Palladium catalysts, chiral ligands. | caltech.edu |

| Asymmetric Lithiation-Substitution | Direct, enantioselective functionalization of an N-Boc protected piperazine ring using a chiral ligand-organolithium base complex. The choice of electrophile and the distal N-substituent is crucial for success. | s-BuLi, (-)-sparteine (B7772259) or (+)-sparteine surrogate. | acs.org |

| Palladium-Catalyzed Carboamination | A concise, modular approach involving the Pd-catalyzed carboamination of an N-aryl-N-allyl-1,2-diamine with an aryl bromide. This key step forms the six-membered ring and creates two new bonds simultaneously. | Pd catalysts, various aryl bromides and amino acid precursors. | nih.gov |

These methods provide powerful tools for accessing specific stereoisomers of complex piperazine-based molecules like Mioflazine, enabling detailed investigation of their differential biological activities. The ability to prepare enantiomerically enriched 2,6-disubstituted piperazines, for example, remains a significant challenge that modern synthetic methods are beginning to overcome. nih.gov

Design and Synthesis of Photoaffinity Labels or Probes for Target Elucidation

Mioflazine is known to interact with the nucleoside transport system. csic.esnih.gov To identify the specific protein targets of a drug and map its binding site, photoaffinity labeling (PAL) is a powerful chemical biology technique. A photoaffinity probe is a molecule that contains the drug's pharmacophore, a photoreactive group, and often a reporter tag for detection or purification. nih.gov Upon binding to its target protein, the probe is activated by UV light, causing the photoreactive group to form a covalent bond with the protein, thereby permanently "labeling" it.

A radiolabeled nucleoside transporter probe named [³H]R75231, which is structurally related to Mioflazine and Lidoflazine (B1675316), has been developed. tandfonline.com This demonstrates a specific application of probe design for this class of compounds. R75231 is an analog of Mioflazine that combines high potency with a long duration of action and is a valuable tool for studying the nucleoside transporter. nih.gov

The general design of a photoaffinity probe for Mioflazine would involve:

Pharmacophore: The core Mioflazine structure, responsible for binding to the transporter.

Photoreactive Group: A moiety like an azide (B81097) or diazirine, which is stable in the dark but forms a highly reactive nitrene or carbene upon UV irradiation.

Reporter Tag: A group such as a radioisotope (e.g., ³H), a fluorescent dye, or an affinity tag like biotin (B1667282) to enable visualization or isolation of the labeled protein.

The design must strategically place the photoreactive group and any linker-tag system at a position on the Mioflazine scaffold that does not disrupt its binding to the target protein. Research on the nucleoside transporter has frequently employed probes like [³H]nitrobenzylthioinosine ([³H]NBMPR) for photoaffinity labeling experiments, successfully identifying transporter proteins in membranes from various sources, including human erythrocytes and cardiac tissue. portlandpress.comphysiology.orgresearchgate.net

Common Moieties Used in Photoaffinity Probe Design:

| Component Type | Examples | Function |

| Photoreactive Groups | Aryl Azides, Diazirines, Benzophenones | Form covalent bonds with the target protein upon UV activation. |

| Reporter Tags | ³H, ¹²⁵I (Radioisotopes) | Enable detection and quantification via radioactivity. |

| Fluorescein, Rhodamine, Cy Dyes | Enable detection via fluorescence microscopy or gel imaging. | |

| Biotin | Allows for affinity purification of the labeled protein using streptavidin beads. |

Development of High-Throughput Synthetic Routes for Analog Libraries

To efficiently explore the chemical space around the Mioflazine scaffold and discover analogs with optimized properties, high-throughput and parallel synthesis methodologies are employed. These techniques allow for the rapid production of large, diverse collections (libraries) of related compounds. nih.gov The piperazine nucleus is a privileged scaffold in medicinal chemistry, making it an ideal candidate for library synthesis. nih.gov

Several strategies are applicable for creating Mioflazine analog libraries:

Parallel Solid-Phase Synthesis: This is a cornerstone of combinatorial chemistry where compounds are built on an insoluble polymer support. nih.govacs.org A common piperazine intermediate could be attached to the resin, followed by reaction with a diverse set of building blocks in separate reaction wells. This allows for simple purification by washing away excess reagents before the final products are cleaved from the support. This approach has been used to create libraries of disubstituted 1,6-piperazine-2-ones. acs.org

Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, allow for the combination of three or more starting materials in a single step to generate complex products. acs.org This approach offers high efficiency and can be used to rapidly generate a large number of diverse structures. A library-to-library synthesis of tetrazoles has been demonstrated using this principle. acs.org

DNA-Encoded Libraries (DEL): This technology involves synthesizing compounds that are physically linked to a unique DNA tag that encodes their chemical structure. This allows for the synthesis and screening of massive libraries (billions of compounds) in a single mixture. A strategy for creating a stereochemically diverse piperazine-based DEL has been established by transforming chiral amino acids into a matrix of 24 distinct monoprotected chiral 2,6-disubstituted piperazine scaffolds. researchgate.net

Parallel Solution-Phase Synthesis: This method avoids the need for a solid support and often uses resin-bound reagents or scavengers to simplify purification. It has been successfully applied to generate a library of piperazine-tethered thiazole (B1198619) compounds with antiplasmodial activity. nih.govmdpi.com

These high-throughput methods enable the systematic modification of the Mioflazine structure, facilitating the rapid identification of new leads with enhanced potency, selectivity, or improved pharmacokinetic profiles. researchgate.net

Advanced Methodologies in Mioflazine Research

Advanced Imaging Techniques for Subcellular Localization and Dynamic Processes

Understanding where a drug acts within a cell is fundamental to understanding its mechanism. Advanced imaging techniques, particularly super-resolution microscopy (SRM), enable researchers to visualize drug molecules and their targets at the subcellular level with unprecedented detail. nih.govnoaa.gov Methods like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) can surpass the diffraction limit of light, achieving spatial resolutions down to the nanometer scale. nih.gov

For Mioflazine (B1677149) research, these techniques could be used to directly observe its subcellular localization and dynamic interactions. By conjugating Mioflazine to a fluorescent probe, its journey into the cell and its binding to specific proteins, such as equilibrative nucleoside transporters (ENTs) on the plasma membrane, could be tracked in real-time in living cells. nih.gov This would provide direct visual confirmation of its primary targets. Earlier studies on Mioflazine's cardioprotective effects noted changes in sarcolemmal structure and calcium distribution, and modern high-resolution imaging could revisit these findings to delineate the precise molecular rearrangements involved. wiley.com These imaging approaches allow for the study of the kinetics of drug-target engagement and the subsequent cellular responses with high spatiotemporal precision. nih.gov

Table 2: Application of Advanced Imaging Techniques in Mioflazine Research

| Imaging Technique | Principle | Potential Application for Mioflazine | Expected Insights |

|---|---|---|---|

| Confocal Microscopy | Optical sectioning to increase contrast and resolution over traditional microscopy. | Initial visualization of fluorescently-tagged Mioflazine in different cell compartments (e.g., membrane, cytoplasm). | General subcellular distribution and co-localization with organelles. |

| STORM/PALM (SRM) | Uses photo-switchable fluorophores to reconstruct a super-resolved image from many single-molecule localizations. nih.gov | High-resolution mapping of Mioflazine binding sites on the cell surface. | Precise localization of Mioflazine on specific transporter proteins, confirming target engagement. |

| MINFLUX | Combines stimulated emission depletion (STED) with single-molecule localization for nanometer precision. nih.gov | Tracking the movement and binding kinetics of single Mioflazine molecules at the transporter site. | Detailed understanding of the drug's dynamic interaction with its target in real-time. |

Genetic Perturbation Studies in Model Organisms or Cell Lines

Genetic perturbation studies are a powerful tool for validating drug targets and understanding the genetic basis of a drug's action. frontiersin.org Techniques such as CRISPR-Cas9 (for gene knockout or editing) and RNA interference (shRNA for gene knockdown) allow for the specific manipulation of genes suspected to be involved in a drug's mechanism. frontiersin.orgnih.gov

In Mioflazine research, these methods can be applied in various model systems, from human cell lines to organisms like mice, to confirm the role of nucleoside transporters. oup.comnih.gov For example, by knocking out the gene encoding for ENT1 in a cell line, researchers could test whether the cells become resistant to Mioflazine's inhibitory effect on nucleoside transport. A lack of effect in the knockout cells would provide strong evidence that ENT1 is a primary target. These studies can also uncover genetic factors that influence drug sensitivity. Perturbation of genes identified in omics studies can help to build and validate the gene regulatory networks that are affected by Mioflazine. nih.govbiorxiv.org

Table 3: Framework for a Genetic Perturbation Study of Mioflazine

| Method | Model System | Target Gene | Experimental Assay | Hypothesis |

|---|---|---|---|---|

| CRISPR-Cas9 Knockout | Human Erythrocytes or Calf Lung Tissue Cells nih.gov | SLC29A1 (encodes ENT1) | Measure uptake of radiolabeled [3H]uridine in the presence of Mioflazine. tandfonline.com | ENT1-knockout cells will show significantly reduced inhibition of uridine (B1682114) transport by Mioflazine compared to wild-type cells. |

| shRNA Knockdown | BALB/c Mouse Model nih.gov | Slc29a2 (encodes ENT2) | Assess adenosine (B11128) transport in blood cells following Mioflazine administration. nih.gov | Mice with ENT2 knockdown will exhibit an altered response to Mioflazine, clarifying the transporter's in vivo role. |

| Gene Overexpression | HEK293 Cells | A gene identified as downregulated in a transcriptomics screen. | Cell viability or metabolic assay following Mioflazine treatment. | Overexpression of the target gene will rescue or alter the cellular phenotype induced by Mioflazine, linking the gene to the drug's effect. |

Bioinformatic Analysis of Ligand-Target Networks

Bioinformatics provides the computational framework to integrate diverse biological data and predict complex interactions. frontiersin.org In drug discovery, the analysis of ligand-target networks is used to understand how a drug interacts with its primary targets and to predict potential off-target effects. plos.org These networks are built by combining information on chemical structures, protein structures, and known drug-target interactions. nih.gov

For Mioflazine, bioinformatic models can be constructed using the known structures of its analogs and their binding affinities for nucleoside transporters. nih.gov By applying algorithms that analyze ligand substructures and the physicochemical properties of protein binding sites, it is possible to build a fragment interaction model. nih.gov Such a model could explain why Mioflazine and its derivatives exhibit different potencies and species selectivities (e.g., between mouse and human transporters). oup.com Furthermore, by screening this model against a proteome-wide database of protein structures, researchers can predict potential off-target interactions, which could explain secondary effects or provide opportunities for drug repurposing. plos.org This in-silico approach can prioritize experimental validation, making the drug discovery and characterization process more efficient.

Table 4: Components of a Bioinformatic Ligand-Target Network Analysis for Mioflazine

| Analysis Component | Description | Input Data for Mioflazine | Potential Outcome |

|---|---|---|---|

| Ligand-Based Analysis | Groups compounds based on chemical similarity to predict shared biological activity. | Chemical structures of Mioflazine, Lidoflazine (B1675316), Soluflazine, Dipyridamole (B1670753), and other analogs. nih.govtandfonline.com | Identification of key chemical features required for nucleoside transport inhibition. |

| Structure-Based Analysis (Docking) | Simulates the binding of a ligand to the 3D structure of a protein target. | 3D structure of Mioflazine; homology models of human and mouse ENT1/ENT2. researchgate.net | Prediction of binding poses and energies, explaining differences in affinity and species selectivity. oup.com |

| Network Pharmacology | Constructs and analyzes networks of drug-target-disease interactions. frontiersin.org | Known Mioflazine targets (ENTs), data from omics studies, and disease-gene association databases. | A network map visualizing how Mioflazine's effect on nucleoside transport might propagate to affect broader disease pathways (e.g., in cardiac ischemia). wiley.com |

Future Research Directions and Therapeutic Hypothesis Generation

Exploration of Mioflazine (B1677149) Hydrochloride in Emerging Disease Models

While initially focused on cardiovascular and neurological conditions, the mechanism of mioflazine—inhibiting nucleoside transport—holds therapeutic potential for other diseases reliant on nucleoside metabolism, such as cancers and viral infections. researchgate.net Researchers are now exploring its efficacy in these emerging disease models.

One significant area of investigation is cancer . Because many chemotherapeutic nucleoside analogs rely on nucleoside transporters to enter cancer cells, modulating these transporters with agents like mioflazine could potentially enhance the efficacy of these anticancer drugs. researchgate.netuu.nl Research has been suggested for its potential use in models of cervical and other cancers. medchemexpress.com

The antiviral properties of mioflazine are also a subject of interest. researchgate.net Viruses depend on the host cell's machinery, including nucleoside salvage pathways, for replication. By inhibiting nucleoside uptake, mioflazine could disrupt this process and impede viral proliferation. This hypothesis warrants testing in various viral infection models. researchgate.net

Furthermore, there is a growing interest in the role of mioflazine in neuroinflammation . nih.gov Neuroinflammatory processes are implicated in a variety of neurological disorders. While the direct effects of mioflazine on neuroinflammation are still being elucidated, its known neuroprotective qualities suggest it may modulate inflammatory pathways in the central nervous system. nih.gov

A summary of these emerging areas is presented below:

| Disease Model | Therapeutic Hypothesis | Experimental Focus | Key Finding/Rationale |

| Cancer | Modulation of nucleoside transporters to enhance the uptake and efficacy of nucleoside analog chemotherapies. researchgate.netuu.nl | In vitro and in vivo cancer models (e.g., cervical cancer). medchemexpress.com | Potential to overcome drug resistance or improve therapeutic outcomes of existing cancer treatments. researchgate.net |

| Viral Infections | Inhibition of host cell nucleoside uptake to disrupt viral replication cycles. researchgate.net | Cell culture systems infected with various viruses. | A novel approach to antiviral therapy by targeting host-dependent processes. researchgate.net |

| Neuroinflammation | Attenuation of inflammatory responses in the central nervous system. nih.gov | Animal models of lipopolysaccharide (LPS)-induced neuroinflammation. nih.gov | Potential to offer neuroprotection by mitigating damaging inflammatory cascades. nih.gov |

Investigation of Polypharmacology and Off-Target Interactions

Polypharmacology, the ability of a single drug to interact with multiple targets, is a critical aspect of modern drug discovery. nih.govtjpr.org While mioflazine is primarily known as a nucleoside transport inhibitor, it is also recognized as a calcium antagonist. ncats.io This dual activity suggests a more complex mechanism of action than initially understood. Understanding these "off-target" interactions is crucial, as they can contribute to both therapeutic efficacy and potential side effects. tjpr.orgtcmsp-e.com

Future research will likely focus on systematically identifying the full range of molecular targets for mioflazine. This involves screening the compound against broad panels of receptors, enzymes, and ion channels. Identifying these additional targets can help to explain its diverse physiological effects and may uncover new therapeutic applications. nih.gov For instance, its effects on calcium channels contribute to its cardioprotective profile, but could also be relevant in other cellular processes. ncats.iomedchemexpress.com A key challenge is to distinguish between beneficial polypharmacology and undesirable off-target effects that could lead to adverse outcomes. tjpr.org

| Known Target/Interaction | Associated Primary Effect | Potential Secondary Implications |

| Nucleoside Transporters | Inhibition of adenosine (B11128) uptake, leading to cardioprotective and neuroprotective effects. nih.govmedchemexpress.com | Modulation of chemotherapy efficacy, antiviral activity. researchgate.netuu.nl |

| Calcium Channels | Calcium antagonism, contributing to cardioprotection. ncats.iomedchemexpress.com | Influence on various calcium-dependent signaling pathways throughout the body. |

Rational Design of Highly Selective and Potent Mioflazine Analogs

Building on the structure of mioflazine, researchers are engaged in the rational design of new analogs to improve potency and selectivity. nih.gov The goal is to create compounds that are more effective inhibitors of specific nucleoside transporter subtypes, such as ENT1, which could lead to more targeted therapies with fewer side effects. researchgate.net

This process involves synthesizing a series of related compounds with specific structural modifications. researchgate.net For example, research into analogs of mioflazine and the related compound lidoflazine (B1675316) has been conducted to understand structure-activity relationships. medchemexpress.com One such analog, R 75231, has shown promise with good oral bioavailability and cardioprotective actions. researchgate.net By comparing the activity of these new molecules, scientists can determine which chemical changes enhance the desired pharmacological properties. bac-lac.gc.ca

The development of these analogs is a key step toward creating next-generation nucleoside transport inhibitors for a variety of therapeutic areas. nih.govresearchgate.net

| Analog/Related Compound | Key Feature/Modification | Reported Activity/Significance |

| Lidoflazine | A related, earlier-generation nucleoside transport inhibitor. | Serves as a reference compound for the development of newer analogs like mioflazine. medchemexpress.com |

| Draflazine (B1670937) | An analog with recognized cardioprotective effects. researchgate.net | Used in studies to probe interactions with equilibrative nucleoside transporters (ENTs). researchgate.net |

| R 75231 | A flazine derivative with good oral bioavailability. researchgate.net | Demonstrated cardioprotective and antiaggregatory actions. researchgate.net |

| Soluflazine | An inhibitor with described selectivity for the ENT2 transporter subtype. researchgate.net | Used as a tool to investigate the specific roles of different transporter subtypes. researchgate.net |

Integration of Systems Biology Approaches for Comprehensive Understanding

Systems biology offers a powerful framework for understanding the complex effects of drugs like mioflazine. researchgate.net Instead of focusing on a single target, this approach integrates large-scale data from genomics, proteomics, and metabolomics to build a comprehensive picture of how a drug affects cellular networks. nih.govnih.gov

Network pharmacology, a key component of systems biology, can be used to map the interactions between a drug, its targets, and disease-related pathways. nih.govpharmacophorejournal.com By analyzing these complex networks, researchers can generate new hypotheses about a drug's mechanism of action and identify potential new uses (drug repositioning). nih.govresearchgate.net

For mioflazine, a systems biology approach could involve:

Transcriptomics and Proteomics: Analyzing how mioflazine treatment alters gene and protein expression in relevant cell types (e.g., cardiac cells, neurons, cancer cells). This can reveal the broader cellular pathways affected by the drug. mdpi.com

Metabolomics: Studying the changes in cellular metabolites following mioflazine administration, particularly focusing on the purine (B94841) metabolism pathways that are directly impacted by nucleoside transport inhibition. nih.gov

Computational Modeling: Building predictive models that integrate these different "omics" datasets to simulate the drug's effect on the entire biological system. altex.org

This holistic approach is essential for moving beyond a single-target view of mioflazine and fully appreciating its complex biological effects, which will be crucial for guiding future therapeutic development. tcmsp-e.comnih.gov

Q & A

Q. How can researchers optimize the pharmacokinetic profile of this compound in preclinical models?

- Formulation Strategies : Use factorial design experiments to evaluate excipient combinations (e.g., disintegrants, solubilizers) for enhanced dissolution rates. Kinetic analysis of in vitro release data (e.g., zero-order vs. Higuchi models) can guide formulation adjustments .

- Bioavailability Studies : Administer via intravenous and oral routes in animal models (e.g., rats) to calculate absolute bioavailability. Plasma concentration-time curves should be analyzed using non-compartmental models .

Q. How should contradictory data on Mioflazine's efficacy across studies be addressed?

- Data Reconciliation : Conduct meta-analyses to identify variables (e.g., ischemia duration, animal species) influencing outcomes. Validate assays using standardized protocols (e.g., Langendorff perfusion for ischemia models) .

- Mechanistic Follow-Up : Use RNA sequencing or proteomics to explore off-target effects (e.g., mitochondrial pathways) that may explain discrepancies .

Q. What methodologies are recommended for studying Mioflazine's long-term stability under varying storage conditions?

- Stability Testing : Accelerate degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Assess hydrolysis susceptibility by varying pH (1.2–7.4) in buffer solutions .

- Degradation Product Identification : Use LC-MS/MS to characterize impurities, referencing ICH Q3B guidelines for qualification thresholds .

Q. How can researchers investigate Mioflazine's molecular interactions with cardiac ion channels?

- In Silico Modeling : Perform molecular docking studies using crystal structures of L-type calcium channels (e.g., PDB ID 6JPA). Validate predictions with patch-clamp electrophysiology in HEK293 cells expressing Cav1.2 channels .

Q. What in vivo models are most suitable for evaluating Mioflazine's cardioprotective effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.